10-(3-hydroxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
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Overview
Description
10-(3-hydroxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, photophysics, and material sciences .
Preparation Methods
The synthesis of 10-(3-hydroxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and acridine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
10-(3-hydroxyphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and related enzymes. This mechanism is particularly relevant in its potential anti-cancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Similar compounds include other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Used as an antiseptic and in cancer research.
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
10-(3-hydroxyphenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C20H17NO4/c22-12-4-1-3-11(7-12)19-13-8-17-18(25-10-24-17)9-15(13)21-14-5-2-6-16(23)20(14)19/h1,3-4,7-9,19,21-22H,2,5-6,10H2 |
InChI Key |
ZSJUFXTWWUJUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC(=CC=C5)O)C(=O)C1 |
Origin of Product |
United States |
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